molecular formula C₂₁H₁₉FN₆O₂ B560019 Lorlatinib CAS No. 1454846-35-5

Lorlatinib

Katalognummer B560019
CAS-Nummer: 1454846-35-5
Molekulargewicht: 406.41
InChI-Schlüssel: IIXWYSCJSQVBQM-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lorlatinib is an antineoplastic (cancer) agent used to treat metastatic non-small cell lung cancer in patients who have a certain type of abnormal anaplastic lymphoma kinase (ALK) gene . It is also an orally administered inhibitor of ALK and ROS1, two enzymes that play a role in the development of cancer .


Synthesis Analysis

Lorlatinib demonstrated efficacy in patients with anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC) in a phase I/II study. This analysis describes the pharmacokinetics (PK) of lorlatinib following single and multiple dosing .


Chemical Reactions Analysis

Lorlatinib plasma exposure increased dose proportionally after single doses of 10–200 mg, and slightly less than dose proportionally after multiple doses. Lorlatinib clearance increased following multiple dosing compared with single dosing, indicating autoinduction .


Physical And Chemical Properties Analysis

Lorlatinib is highly brain penetrant and exhibits autoinduction after multiple dosing. There is no inherent differences in lorlatinib PK between healthy subjects and cancer patients, or between Asian and non-Asian patients .

Wissenschaftliche Forschungsanwendungen

Lorlatinib: A Comprehensive Analysis of Scientific Research Applications

1. Treatment of ALK-Rearranged Non-Small Cell Lung Cancer (NSCLC) Lorlatinib has shown promising systemic and intracranial activity in patients with ALK- or ROS1-positive NSCLC. It has been studied in a multinational, open-label, single-arm, first-in-man, phase I/II dose-escalation study, showcasing its potential as a chemotherapy agent .

2. Impact on Quality of Life in NSCLC Patients Real-world effectiveness and the impact of Lorlatinib on the quality of life have been examined in lorlatinib-treated patients. Studies have characterized patients by median age, gender, presence of central nervous system metastases, number of prior ALK TKI lines, and most common ALK TKI used before Lorlatinib .

Resistance Mechanisms and Tolerability: Clinicians prescribing Lorlatinib must consider its great therapeutic potential alongside the challenges of suboptimal tolerability and the onset of resistance mechanisms that are not yet fully manageable .

Preclinical Studies and Pharmacokinetics/Pharmacodynamics (PK/PD): In-depth reviews have been provided on Lorlatinib from preclinical studies to PK/PD studies, highlighting its use and providing graphical schemes for both ALK-rearranged and ROS1-mutated NSCLCs .

Neuroblastoma Research: In neuroblastoma research, whole-exome sequencing and proteomic profiling of lorlatinib-resistant cells revealed a truncating NF1 mutation and hyperactivation of EGFR and ErbB4. This suggests potential applications for Lorlatinib in neuroblastoma treatment strategies .

EGFR Hyperactivation Blockade: NSCLC cells exposed to Lorlatinib in vitro acquired hyperactivation of EGFR, which could be blocked by erlotinib to restore sensitivity to Lorlatinib. This indicates a possible application in overcoming resistance to Lorlatinib through combination therapy .

Wirkmechanismus

Target of Action

Lorlatinib is a third-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor . It is primarily used to treat ALK-positive metastatic non-small cell lung cancer (NSCLC) . It also inhibits c-ros oncogene 1 (ROS1), another enzyme that plays a role in the development of cancer .

Mode of Action

Lorlatinib works by blocking the activity of ALK, thereby reducing the growth and spread of the cancer cells . It is an inhibitor of multiple tyrosine kinases, including ALK and ROS1, as well as TYK1, FER, FPS, TRKA, TRKB, TRKC, FAK, FAK2, and ACK . By inhibiting the cell signaling of these genes, lorlatinib ultimately inhibits tumor growth .

Biochemical Pathways

Lorlatinib affects several biochemical pathways. It has been found to significantly alter the PI3K/AKT and RAS/MAPK pathways . These pathways are involved in cell proliferation and survival, and their alteration can lead to the inhibition of tumor growth.

Pharmacokinetics

Lorlatinib exhibits dose-proportional plasma exposure after single doses of 10–200 mg, and slightly less than dose proportionally after multiple doses . It is mainly metabolized by CYP3A4 and UGT1A4 enzymes, with minor involvement from CYP2C8, CYP2C19, CYP3A5, and UGT1A3 . Lorlatinib clearance increases following multiple dosing compared with single dosing, indicating autoinduction . The area under the concentration-time curve from time zero to time τ (the dosing interval; AUC τ) of PF-06895751, a major metabolite of lorlatinib, is approximately 80% higher than that of lorlatinib after multiple dosing .

Result of Action

Lorlatinib has been found to have significant molecular and cellular effects. It has been shown to cause hyperactivation of EGFR in NSCLC cells, which can be blocked by erlotinib to restore sensitivity to lorlatinib . In neuroblastoma, whole-exome sequencing and proteomic profiling of lorlatinib-resistant cells revealed a truncating NF1 mutation and hyperactivation of EGFR and ErbB4 .

Action Environment

The action, efficacy, and stability of lorlatinib can be influenced by various environmental factors. For instance, the presence of central nervous system metastases in patients can affect the effectiveness of lorlatinib . Additionally, pre-existing psychiatric illness and baseline use of certain neurotropic medications may also influence the occurrence of neurocognitive adverse events from lorlatinib .

Safety and Hazards

Lorlatinib may cause serious side effects, including liver problems due to interactions with other medicines, central nervous system (CNS) effects, increases in the cholesterol and triglycerides (lipid) levels in your blood, heart problems, and severe or life-threatening swelling (inflammation) of the lungs during treatment that can lead to death .

Eigenschaften

IUPAC Name

(16R)-19-amino-13-fluoro-4,8,16-trimethyl-9-oxo-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN6O2/c1-11-15-7-13(22)4-5-14(15)21(29)27(2)10-16-19(17(8-23)28(3)26-16)12-6-18(30-11)20(24)25-9-12/h4-7,9,11H,10H2,1-3H3,(H2,24,25)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXWYSCJSQVBQM-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201027944
Record name Lorlatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201027944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Non-small cell lung cancer (NSCLC) accounts for up to 85% of lung cancer cases worldwide and remains a particularly difficult to treat condition. The gene rearrangement of anaplastic lymphoma kinase (ALK) is a genetic alteration that drives the development of NSCLC in a number of patients. Ordinarily, ALK is a natural endogenous tyrosine kinase receptor that plays an important role in the development of the brain and elicits activity on various specific neurons in the nervous system. Subsequnetly, lorlatinib is a kinase inhibitor with in vitro activity against ALK and number of other tyrosine kinase receptor related targets including ROS1, TYK1, FER, FPS, TRKA, TRKB, TRKC, FAK, FAK2, and ACK. Lorlatinib demonstrated in vitro activity against multiple mutant forms of the ALK enzyme, including some mutations detected in tumors at the time of disease progression on crizotinib and other ALK inhibitors. Moreover, lorlatinib possesses the capability to cross the blood-brain barrier, allowing it to reach and treat progressive or worsening brain metastases as well. The overall antitumor activity of lorlatinib in in-vivo models appears to be dose-dependent and correlated with the inhibition of ALK phosphorylation. Although many ALK-positive metastatic NSCLC patients respond to initial tyrosine kinase therapies, such patients also often experience tumor progression. Various clinical trials performed with lorlatinib, however, have demonstrated its utility to effect tumor regression in ALK-positive metastatic NSCLC patients who experience tumor progression despite current use or having already used various first and second-generation tyrosine kinase inhibitors like crizotinib, alectinib, or ceritinib.
Record name Lorlatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12130
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

1454846-35-5
Record name (10R)-7-Amino-12-fluoro-10,15,16,17-tetrahydro-2,10,16-trimethyl-15-oxo-2H-4,8-methenopyrazolo[4,3-h][2,5,11]benzoxadiazacyclotetradecine-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1454846-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lorlatinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1454846355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lorlatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12130
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lorlatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201027944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LORLATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSP71S83EU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.